(E)-4-(Azetidin-1-yl)but-2-enoic acid
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Overview
Description
(E)-4-(Azetidin-1-yl)but-2-enoic acid is a chemical compound that features an azetidine ring, a four-membered nitrogen-containing heterocycle, attached to a butenoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-(Azetidin-1-yl)but-2-enoic acid typically involves the formation of the azetidine ring followed by its attachment to the butenoic acid moiety. One common method for synthesizing azetidines involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another method includes the one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines under microwave irradiation .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes such as the direct alkylation of 1-azabicyclo[1.1.0]butane with organometal reagents in the presence of copper catalysts . These methods allow for the efficient production of azetidines with various functional groups, making them suitable for large-scale applications.
Chemical Reactions Analysis
Types of Reactions
(E)-4-(Azetidin-1-yl)but-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The azetidine ring can be oxidized to form corresponding N-oxides.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The azetidine ring can participate in substitution reactions, such as nucleophilic substitution, to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or sulfonates under basic conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, saturated azetidine derivatives, and various substituted azetidines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(E)-4-(Azetidin-1-yl)but-2-enoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of (E)-4-(Azetidin-1-yl)but-2-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidine ring’s strain and electronic properties allow it to bind effectively to these targets, modulating their activity and leading to various biological effects . The compound may also participate in covalent bonding with target proteins, further influencing their function .
Comparison with Similar Compounds
Similar Compounds
Azetidine-2-carboxylic acid: A naturally occurring amino acid analog found in sugar beets.
Azetidin-2-one: A β-lactam compound with applications in medicinal chemistry.
Oxetane: A four-membered oxygen-containing heterocycle with similar ring strain properties.
Uniqueness
Its ability to undergo various chemical reactions and its potential in drug discovery make it a valuable compound in scientific research .
Properties
Molecular Formula |
C7H11NO2 |
---|---|
Molecular Weight |
141.17 g/mol |
IUPAC Name |
(E)-4-(azetidin-1-yl)but-2-enoic acid |
InChI |
InChI=1S/C7H11NO2/c9-7(10)3-1-4-8-5-2-6-8/h1,3H,2,4-6H2,(H,9,10)/b3-1+ |
InChI Key |
BEEBNKOOOVUAHB-HNQUOIGGSA-N |
Isomeric SMILES |
C1CN(C1)C/C=C/C(=O)O |
Canonical SMILES |
C1CN(C1)CC=CC(=O)O |
Origin of Product |
United States |
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